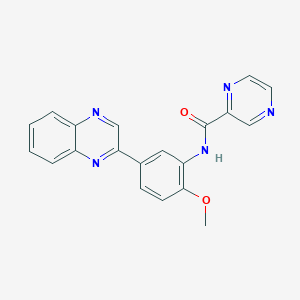
N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide
Overview
Description
N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline moiety, which is known for its diverse biological activities, and a pyrazinecarboxamide group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with glycerol, followed by a hydrogen transfer strategy to form the quinoxaline derivative . The pyrazinecarboxamide group can be introduced through subsequent reactions involving appropriate carboxylic acid derivatives and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the quinoxaline moiety.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity . Additionally, the compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide: Shares the quinoxaline moiety but differs in the carboxamide group.
N-(2-{[2-Methoxy-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide: Another quinoxaline derivative with a different substituent pattern.
Uniqueness
N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide stands out due to its specific combination of the quinoxaline and pyrazinecarboxamide groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c1-27-19-7-6-13(17-12-23-14-4-2-3-5-15(14)24-17)10-16(19)25-20(26)18-11-21-8-9-22-18/h2-12H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPWOAPSZLYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B4406152.png)
![4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406156.png)
![ethyl 4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4406161.png)
![[2-(2,6-Dimethylpiperidine-1-carbonyl)phenyl] acetate](/img/structure/B4406163.png)
![4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride](/img/structure/B4406167.png)
![4-[2-[2-(4-Phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4406170.png)
![[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate](/img/structure/B4406182.png)
![N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4406189.png)
![4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B4406192.png)
![methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4406200.png)
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]diacetamide](/img/structure/B4406203.png)
![1-[4-(2,4-Dimethyl-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4406222.png)
![2-[4-methyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4406225.png)
![2-[(4-fluorophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4406234.png)
